4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine

Catalog No.
S7673571
CAS No.
M.F
C20H19N5
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6...

Product Name

4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine

IUPAC Name

4-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H19N5/c1-2-4-15(5-3-1)18-8-19(24-13-23-18)25-11-17(12-25)20-21-9-16(10-22-20)14-6-7-14/h1-5,8-10,13-14,17H,6-7,11-12H2

InChI Key

AQVRFSVCCCYQNB-UHFFFAOYSA-N

SMILES

C1CC1C2=CN=C(N=C2)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5

Canonical SMILES

C1CC1C2=CN=C(N=C2)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine is a chemical compound that holds significant promise in the field of drug research and development. In this paper, we will explore key aspects of the compound, including its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine is a small molecule that falls into the category of pyrimidine-based compounds. It was initially developed as a potent inhibitor of protein kinase B (Akt) and has since been tested for its potential to treat various conditions, such as cancer, diabetes, and inflammation.
The chemical formula for 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine is C23H19N5. It has a molecular weight of 373.4 g/mol and a melting point of 264-265°C. The compound is soluble in DMSO and DMF and is sparingly soluble in water.
The synthesis of 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine involves several steps, including the condensation of 2-cyanopyrimidine with cyclopropylamine and subsequent reactions with various reagents to form the final product. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
for 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and UV-visible spectroscopy. These methods can be used to determine the purity, identity, and concentration of the compound.
4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine has been shown to exhibit potent inhibitory activity against Akt, a protein kinase that plays a critical role in promoting cancer cell growth and survival. The compound has also been tested for its potential to treat other conditions, such as diabetes and inflammation, although additional research is needed to fully understand its biological activity.
Studies of 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine have not reported any significant toxicities or adverse effects in laboratory experiments. However, the compound's safety and toxicity in humans have not been fully evaluated, and additional research is needed to determine its potential risks.
4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine has potential applications in several scientific experiments, including cancer research, drug discovery, and cell signaling studies. The compound's ability to inhibit Akt makes it a promising candidate for the treatment of various cancers, including breast, lung, and prostate cancers.
Research into 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine is ongoing, with a focus on understanding its mechanisms of action, exploring its potential therapeutic uses, and developing new analogs with improved properties.
The development of 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine has significant implications in the fields of cancer research, drug discovery, and cell signaling studies. The compound has potential for use in the development of new cancer treatments and other therapeutic agents.
Limitations
While 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine holds significant promise in the field of drug research and development, there are several limitations that may impact its clinical use. These limitations include its limited solubility in water, potential toxicity in humans, and the need for additional research to fully understand its biological activity.
Future research into 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine may focus on several directions, including:
1. Development of new analogs with improved properties, such as increased solubility and reduced toxicity.
2. Evaluation of the compound's safety and toxicity in humans.
3. Exploration of the compound's potential to treat additional conditions, such as diabetes and inflammation.
4. Investigation of the compound's mechanisms of action and its interaction with other proteins involved in cancer cell growth and survival.
5. Development of more effective drug delivery systems for the compound.
6. Assessment of the compound's potential role in combination therapies with other cancer treatments.
7. Exploration of the compound's potential in personalized medicine approaches for cancer treatment.
8. Further understanding of the impact of 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine on other signaling pathways in the cell.
9. Improving the availability and accessibility of the compound for researchers and clinicians.
10. Developing additional analytical methods for the compound to improve its detection and quantification in biological samples.
In conclusion, 4-[3-(5-Cyclopropylpyrimidin-2-yl)azetidin-1-yl]-6-phenylpyrimidine is a promising compound that has potential applications in cancer research, drug discovery, and cell signaling studies. While there are limitations to the compound's clinical use, ongoing research and future directions hold great promise for improving its therapeutic potential. Further investigation into the compound's safety and efficacy will be essential for advancing its use in diagnosing and treating various conditions.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

329.16404563 g/mol

Monoisotopic Mass

329.16404563 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

Explore Compound Types